molecular formula C20H19NO3 B14419138 Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate CAS No. 81357-96-2

Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate

Cat. No.: B14419138
CAS No.: 81357-96-2
M. Wt: 321.4 g/mol
InChI Key: IJPCZXUYIPQVJR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate is an organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium ethoxide. The intermediate products are then subjected to further reactions, such as cyclization and esterification, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-3-carboxylate
  • Methyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxylate
  • Ethyl 1-(2-oxo-2-phenylethyl)isoquinoline-2(1H)-carboxamide

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

81357-96-2

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-phenacyl-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C20H19NO3/c1-2-24-20(23)21-13-12-15-8-6-7-11-17(15)18(21)14-19(22)16-9-4-3-5-10-16/h3-13,18H,2,14H2,1H3

InChI Key

IJPCZXUYIPQVJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1CC(=O)C3=CC=CC=C3

Origin of Product

United States

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